1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one is a compound that belongs to the class of indole derivatives. Indoles are bicyclic compounds containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The compound can be synthesized through various chemical reactions involving indole and oxolane derivatives. Research has indicated its relevance in the development of inhibitors for various enzymes, particularly phospholipases, which play significant roles in inflammatory processes and other cellular functions .
1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one is classified as an organic compound with both heterocyclic and aliphatic characteristics. Its structure suggests it may exhibit diverse biological activities, making it a candidate for further pharmacological studies.
The synthesis of 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one typically involves multi-step organic reactions. A common approach includes:
Specific conditions such as temperature, solvent choice, and catalysts can significantly influence yield and purity. For example, using polar aprotic solvents may facilitate better solubility and reactivity of the intermediates involved in the synthesis.
The molecular structure of 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one features:
The molecular formula is C13H15NO2, with a molecular weight of approximately 219.27 g/mol. The structural representation can be visualized using chemical drawing software or databases such as PubChem.
1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one may undergo several chemical reactions including:
The reactivity of this compound can be influenced by substituents on the indole or oxolane rings, which may enhance or diminish its electrophilic or nucleophilic properties.
The mechanism of action for 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one primarily revolves around its interaction with biological targets such as enzymes. For instance, it may inhibit phospholipase A(2) activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.
Studies have demonstrated that compounds similar to this one exhibit significant inhibitory effects on phospholipase enzymes, which are crucial in inflammatory responses . The inhibition constants (IC50 values) for related compounds have been reported in the nanomolar range, indicating potent activity.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as ethanol or dimethyl sulfoxide due to its polar functional groups.
Key chemical properties include:
1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one has potential applications in:
Research continues into optimizing this compound's efficacy and safety profile for therapeutic use in various diseases related to inflammation and cellular signaling pathways .
The indole scaffold represents one of medicinal chemistry's most privileged structures, serving as a fundamental building block for biologically active molecules targeting diverse therapeutic areas. Within this expansive chemical space, 1-Indol-1-yl-propan-2-one derivatives constitute a specialized class characterized by a propanone linker attached to the indole nitrogen atom. These compounds have evolved significantly from early aryloxypropanone-based inhibitors to sophisticated molecular hybrids incorporating complex heterocyclic systems. The specific compound 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one exemplifies contemporary innovation within this chemical class, featuring a tetrahydrofuran ring integrated into the propanone-indole architecture. This structural fusion creates unique three-dimensional properties that distinguish it from simpler indolyl propanone derivatives. Research into these compounds has accelerated due to their promising interactions with key enzymatic targets involved in inflammatory pathways, positioning them as valuable candidates for pharmacological intervention [2] [6].
The structural landscape of 1-Indol-1-yl-propan-2-one derivatives can be systematically categorized based on the nature of substituents attached to the propanone moiety, which profoundly influences their target specificity and potency:
Phenoxy-Substituted Derivatives: The foundational class exemplified by AstraZeneca's AR-C70484XX (4), featuring a phenoxy group attached to the propanone chain. These compounds typically possess a carboxylic acid moiety at the indole 5-position, essential for high cPLA₂α inhibitory activity. The phenoxy ring often carries lipophilic substituents (e.g., alkyl chains) to enhance membrane interactions [2] [9].
Carboxylic Acid Bioisosteres: Structural analogs replacing the carboxylic acid with alternative hydrogen-bonding functionalities. Significant representatives include 5-carbamoyl derivatives and tetrazolylalkanoic acid replacements, designed to maintain inhibitory potency while improving metabolic stability. These modifications address the susceptibility of carboxylic acids to glucuronidation while preserving key interactions with the enzyme's active site [8].
Biaromatic Ether Systems: Advanced derivatives incorporating biaryloxy motifs such as 4-(4-octylphenoxy)phenoxy or 4-(4-nonylphenoxy)phenoxy groups. These extended lipophilic domains significantly enhance potency against both cPLA₂α and FAAH by exploiting additional hydrophobic pockets within the enzyme structures [2].
Heterocyclic Hybrids: The most structurally complex category, which includes 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one and related compounds. Integration of the tetrahydrofuran ring creates a conformationally constrained system that reduces rotational freedom, potentially enhancing target selectivity and improving pharmacokinetic properties. This structural motif represents a significant departure from the flexible chains of earlier derivatives [1].
Table 1: Structural Evolution of Key 1-Indol-1-yl-propan-2-one Derivatives
Structural Class | Representative Compound | Key Structural Features | Primary Target |
---|---|---|---|
Phenoxy Derivatives | AR-C70484XX | 3-Phenoxypropanone chain, Indole-5-carboxylic acid | cPLA₂α (IC₅₀ = 35 nM) |
Carboxylic Acid Bioisosteres | Indole-5-carboxamide | Carboxamide replacement at C5 | cPLA₂α |
Biaromatic Ether Systems | 1-[3-(4-(4-Octylphenoxy)phenoxy)-2-oxopropyl]indole-5-carboxylic acid | Extended biaryloxy moiety | Dual cPLA₂α/FAAH |
Heterocyclic Hybrids | 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one | Tetrahydrofuran constraint | Undetermined (cPLA₂α/FAAH expected) |
The structural progression of indolyl propanone inhibitors reveals a deliberate medicinal chemistry strategy addressing limitations of early compounds while enhancing target engagement:
The first-generation inhibitors featured flexible 3-aryloxypropan-2-one chains attached to the indole nitrogen. AstraZeneca's AR-C70484XX demonstrated that strategic placement of a carboxylic acid group at the indole 5-position conferred nanomolar potency against cPLA₂α (IC₅₀ = 35 nM). This acid functionality engages in critical ionic interactions with Arg200 in the cPLA₂α active site, while the lipophilic phenoxy group (optimally substituted with alkyl chains like decyl or octyl) interacts with hydrophobic residues near the catalytic center [9].
Subsequent optimization addressed metabolic liabilities associated with the ether linkages and the carboxylic acid moiety. Medicinal chemists implemented bioisosteric replacements, substituting the carboxylic acid with carboxamide or tetrazole groups. This approach maintained target affinity while reducing susceptibility to glucuronidation. Simultaneously, replacement of the standard phenoxy group with 4-(4-octylphenoxy)phenoxy systems created biaromatic ethers that significantly enhanced FAAH inhibitory activity, transforming selective cPLA₂α inhibitors into dual-target agents [8].
The emergence of tetrahydrofuran hybrids like 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one represents a paradigm shift toward conformational restriction. The tetrahydrofuran ring introduces a stereogenic center and constrains molecular flexibility, potentially enhancing target selectivity. This structural modification likely influences the spatial orientation of the propanone carbonyl group, a critical electrophilic trap for catalytic serine residues in both cPLA₂α and FAAH. The oxolane (tetrahydrofuran) ring may also serve as an isosteric replacement for phenyl rings in earlier compounds, potentially reducing molecular weight and improving solubility profiles while maintaining key interactions with enzyme subsites [1] [2].
Indolyl propanone derivatives exhibit remarkable target versatility, with their primary therapeutic significance emerging from interactions with two key enzymatic targets involved in lipid mediator pathways:
Cytosolic Phospholipase A₂α (cPLA₂α): This calcium-dependent enzyme catalyzes the hydrolysis of membrane phospholipids at the sn-2 position, specifically releasing arachidonic acid (AA) as the rate-limiting step in eicosanoid biosynthesis. AA serves as the precursor for pro-inflammatory mediators including prostaglandins (e.g., PGE₂) and leukotrienes (e.g., LTB₄). Indolyl propanones inhibit cPLA₂α through a unique mechanism where the activated carbonyl carbon of the propanone moiety undergoes nucleophilic attack by the serine residue (Ser228) in the enzyme's catalytic triad, forming a covalent but reversible hemiketal adduct. This interaction is facilitated by the electron-withdrawing effect of the indole nitrogen and optimally positioned acidic substituents that engage critical arginine residues [2] [9].
Fatty Acid Amide Hydrolase (FAAH): This integral membrane enzyme hydrolyzes endocannabinoids like anandamide (AEA), terminating their analgesic and anti-inflammatory signaling. Dual inhibitors simultaneously targeting cPLA₂α and FAAH offer a compelling therapeutic approach by concurrently reducing pro-inflammatory mediator production while potentiating endogenous anti-inflammatory signaling. The serine hydrolase mechanism of FAAH (catalytic serine: Ser241) shares striking similarities with cPLA₂α, explaining why certain indolyl propanones demonstrate dual inhibitory activity. Both enzymes utilize an "oxyanion hole" to stabilize tetrahedral transition states during catalysis—a feature effectively exploited by propanone-based inhibitors [2] [8].
The structural requirements for dual inhibition versus selective targeting have been partially elucidated. Compounds with extended biaryloxy substituents (e.g., 4-(4-octylphenoxy)phenoxy derivatives) often exhibit balanced dual inhibition, while those with compact acidic groups favor cPLA₂α selectivity. The tetrahydrofuran hybrid 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one represents an innovative approach to simultaneously engage both enzymatic targets through optimal spatial positioning of the propanone electrophile relative to the constrained tetrahydrofuran scaffold [2].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6